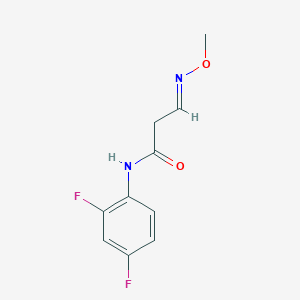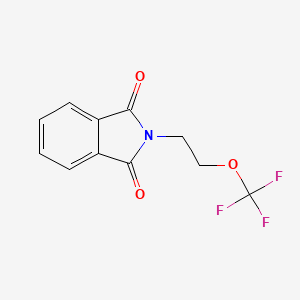
2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C11H8F3NO3 . It is used in various fields such as life science research, chromatography, mass spectrometry, analytical chemistry, and biopharma production .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, including “this compound”, has been a subject of substantial interest and ingenuity among researchers . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 259.18 .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives, including “this compound”, have diverse chemical reactivity and promising applications . The development of these heterocycles involves various methods, each offering unique advantages and challenges . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Scientific Research Applications
1. Alzheimer’s Disease Research
Isoindoline-1,3-dione derivatives, including variants similar to 2-(2-(trifluoromethoxy)ethyl)isoindoline-1,3-dione, have been explored for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. A study by Andrade-Jorge et al. (2018) synthesized and evaluated a similar compound as an AChE inhibitor, showing good competitive inhibition and low toxicity.
2. Structural Analysis and Molecular Interactions
Crystal and molecular structure studies of isoindoline-1,3-dione derivatives provide insights into their potential applications. Duru et al. (2018) characterized a related compound, revealing details about its molecular structure and intermolecular interactions, which are crucial for understanding its behavior in various applications.
3. Antimicrobial Activity
Isoindoline-1,3-dione derivatives have shown promising results in antimicrobial studies. Sabastiyan and Suvaikin (2012) synthesized a compound and its metal complexes, which demonstrated significant antimicrobial activity, comparable to standard drugs.
4. Synthesis and Molecular Engineering
The synthesis and modification of isoindoline-1,3-dione derivatives, including trifluoromethoxy variants, are key areas of research. Kaynak et al. (2013) studied the synthesis of related compounds, providing valuable information for the development of new drugs and materials.
5. Green Chemistry Applications
Research into environmentally friendly methods for synthesizing isoindoline-1,3-dione derivatives is gaining importance. Journal et al. (2019) described an efficient and green catalytic system for synthesizing these compounds, highlighting the shift towards sustainable chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 is a protein that plays a crucial role in the nervous system, particularly in the brain. Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
This compound modulates the dopamine receptor D3, suggesting a potential application as antipsychotic agents . It also exerts a good competitive inhibition on AChE , which can increase the levels of acetylcholine, a signaling molecule associated with the development of Alzheimer’s disease .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3 and inhibition of AChE. These actions suggest potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives, a family of compounds to which this compound belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Isoindoline-1,3-dione derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIEGKGUHUGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-4-carboxamide](/img/structure/B2905745.png)
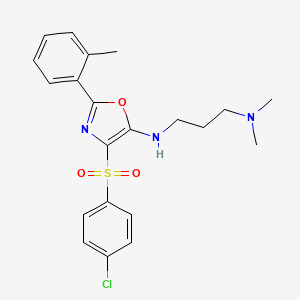
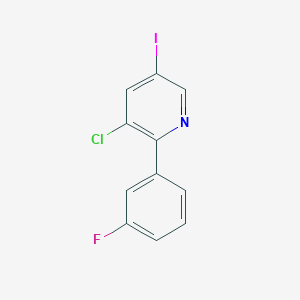

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)
![7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2905755.png)
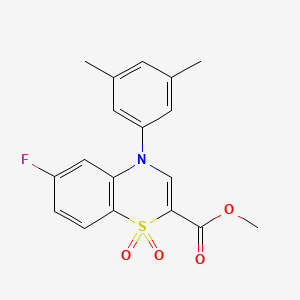
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905759.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)

